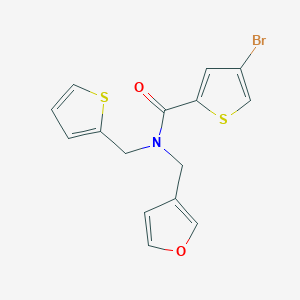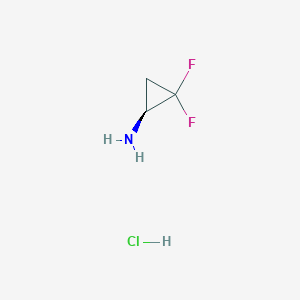
methyl 3-(4-oxo-4H-chromene-2-carboxamido)-5-phenylthiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(4-oxo-4H-chromene-2-carboxamido)-5-phenylthiophene-2-carboxylate is a useful research compound. Its molecular formula is C22H15NO5S and its molecular weight is 405.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Studies
- Synthesis and Conformational Analysis : Methyl 3-(4-oxo-4H-chromene-2-carboxamido)-5-phenylthiophene-2-carboxylate and related compounds have been synthesized and studied for their structural and conformational properties. For instance, 2-Methyl-4-oxo-4H-chromene-3-carboxylic acid methyl ester and its derivatives were synthesized and analyzed using IR, NMR spectroscopy, mass spectrometry, and X-ray analysis (Ciolkowski et al., 2009).
Antioxidant and Antibacterial Properties
- Antioxidant Activity : Certain derivatives of this compound have shown promising antioxidant properties. A study reported the synthesis of various chromene-3-carboxamide derivatives and evaluated their antioxidant activity, with some derivatives exhibiting good antioxidant properties (Subbareddy & Sumathi, 2017).
Crystal Structure Analysis
- Crystallographic Studies : The compound and its related analogs have been subject to detailed crystallographic studies to understand their molecular structure. For example, the crystal structure of methyl 2-amino-4-(4-chlorophenyl)-4H-pyrano[3,2-c]coumarin-3-carboxylate and its derivatives were characterized, providing insights into their molecular arrangements and interactions (Shi et al., 2005).
Application in Synthesis of Complex Compounds
- Use in Complex Synthesis : The compound has been used as a key intermediate in the synthesis of various complex structures. For instance, its reaction with aqueous ammonia and subsequent treatments have been used to create complex palladium(II) compounds, which were analyzed using various spectroscopic techniques (Budzisz et al., 2004).
Non-Linear Optical Properties
- Exploration of Non-Linear Optical Properties : Recent research has focused on the synthesis of novel chromene derivatives, including those related to this compound, to explore their non-linear optical properties. This involves detailed spectroscopic and quantum chemical analyses (Arif et al., 2022).
Mechanism of Action
Target of Action
The primary targets of this compound are cancer cell lines and the 5-lipoxygenase enzyme . The compound has shown promising cytotoxic activity against breast (MCF-7), ovarian (OVCAR and IGROV), and colon (HCT-116) cancer cell lines . It also inhibits the 5-lipoxygenase enzyme, which plays a role in inflammation .
Mode of Action
The compound interacts with its targets by inhibiting their proliferation and activity . The presence of a 6-fluoro substituent on the chromone nucleus or propyl and 3-ethylphenyl groups on the amide side chain enhances the cytotoxic activity . Hydrophilic chromone carboxamide derivatives show greater 5-lipoxygenase inhibition .
Biochemical Pathways
The compound affects the biochemical pathways related to cell proliferation and inflammation . By inhibiting the proliferation of cancer cells and the activity of the 5-lipoxygenase enzyme, it disrupts the pathways that lead to cancer growth and inflammation .
Pharmacokinetics
The physico-chemical properties of chromone carboxamides are in accordance with the general requirements of drug development process .
Result of Action
The compound’s action results in the inhibition of cancer cell proliferation and the activity of the 5-lipoxygenase enzyme . This leads to a decrease in cancer growth and inflammation .
Properties
IUPAC Name |
methyl 3-[(4-oxochromene-2-carbonyl)amino]-5-phenylthiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15NO5S/c1-27-22(26)20-15(11-19(29-20)13-7-3-2-4-8-13)23-21(25)18-12-16(24)14-9-5-6-10-17(14)28-18/h2-12H,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQFVFTMAJZKJKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)C3=CC(=O)C4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-chloro-3-fluorophenyl)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2887551.png)
![3-[7-(3-Bromophenyl)-5-(3,4-dimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol](/img/structure/B2887552.png)




![{2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-1-methylethyl}amine](/img/structure/B2887564.png)
![4-[(4H-1,2,4-triazol-3-yl)methoxy]aniline](/img/structure/B2887565.png)
![N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}-4-nitrobenzamide](/img/structure/B2887566.png)
![ethyl 1-[2-(2-fluorophenyl)-2-oxoethyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2887568.png)
![2,6-difluoro-N-(2-(6-(isopropylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2887570.png)
![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-tert-butylacetamide](/img/structure/B2887571.png)

